7alpha,14alpha-Dihydroxyprogesterone

Steroid receptor pharmacology Progesterone receptor binding Hydroxylated steroid SAR

Steroid receptor researchers requiring a validated progesterone receptor (PR)-negative control often face supply inconsistency and ambiguous bioactivity data. This compound directly resolves that bottleneck. - Confirmed complete absence of PR binding at up to 10⁻⁵ M, enabling clean differentiation between PR-mediated and non-classical signaling. - Unique 7α,14α-dihydroxylation pattern with axial 14α-OH group introduces conformational constraints absent in mono-hydroxylated or alternative dihydroxylated isomers. - Supplied with rigorous analytical certification; suitable for fungal biotransformation LC-MS reference, systematic SAR panels, and orphan nuclear receptor screening.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 640-30-2
Cat. No. B1254110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha,14alpha-Dihydroxyprogesterone
CAS640-30-2
Synonyms7,14-dihydroxypregn-4-ene-3,20-dione
7,14-dihydroxypregn-4-ene-3,20-dione, (7beta,14xi)-isomer
DPED
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2(C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O
InChIInChI=1S/C21H30O4/c1-12(22)15-6-9-21(25)18-16(5-8-20(15,21)3)19(2)7-4-14(23)10-13(19)11-17(18)24/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17-,18+,19+,20-,21-/m1/s1
InChIKeyNEVVHGHXJACRQZ-OCZHUQCSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7alpha,14alpha-Dihydroxyprogesterone Overview


7alpha,14alpha-Dihydroxyprogesterone (CAS: 640-30-2) is a dihydroxylated metabolite of progesterone, belonging to the C21 pregnane steroid class. It was first characterized as a microbial transformation product of progesterone by fungal strains including Mucor piriformis and Penicillium aculeatum [1]. The compound features hydroxyl substituents at both the 7alpha and 14alpha positions on the steroid nucleus (IUPAC: (7R,8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one), distinguishing it from endogenous progesterone and mono-hydroxylated derivatives. Its principal research application lies in steroid receptor binding studies, where the 7alpha,14alpha-dihydroxylation pattern alters receptor affinity profiles compared to parent progesterone and other hydroxylated metabolites [2].

Why 7alpha,14alpha-Dihydroxyprogesterone Is Irreplaceable


Hydroxylation position and stereochemistry on the progesterone scaffold profoundly alter receptor binding profiles. While parent progesterone binds nuclear progesterone receptors with high affinity, introduction of hydroxyl groups at specific positions can dramatically reduce or eliminate this binding while potentially introducing affinity for alternative receptor systems. The 7alpha,14alpha-dihydroxylation pattern represents a specific steric and electronic modification that cannot be replicated by mono-hydroxylated derivatives (e.g., 14alpha-hydroxyprogesterone, 7alpha-hydroxyprogesterone) or alternative dihydroxylated isomers (e.g., 6beta,14alpha-dihydroxyprogesterone or 7beta,14alpha-dihydroxyprogesterone) [1]. The 14alpha-hydroxyl group, positioned on the underside of the steroid skeleton as an axial substituent, introduces conformational constraints distinct from equatorial hydroxylations [2]. Consequently, substitution of 7alpha,14alpha-dihydroxyprogesterone with any other hydroxylated progesterone derivative will yield non-equivalent receptor binding outcomes and cannot serve as a valid proxy in mechanistic studies.

7alpha,14alpha-Dihydroxyprogesterone: Receptor Binding Evidence


Progesterone Receptor Binding Affinity

In competitive radioligand binding assays using ovine uterine cytosol as the progesterone receptor source, 7alpha,14alpha-dihydroxyprogesterone demonstrated no measurable displacement of [³H]-progesterone at concentrations up to 10⁻⁵ M [1]. This contrasts starkly with parent progesterone, which binds the progesterone receptor with high affinity (relative binding affinity set to 100%). The introduction of the 7alpha and 14alpha hydroxyl groups eliminates progesterone receptor binding entirely, whereas other hydroxylated derivatives such as 17alpha-hydroxyprogesterone retain detectable though reduced affinity [1].

Steroid receptor pharmacology Progesterone receptor binding Hydroxylated steroid SAR

Mineralocorticoid Receptor Cross-Reactivity

The Mercer et al. (1978) study evaluated a series of hydroxylated progesterone derivatives for mineralocorticoid receptor (MR) binding using ovine kidney cytosol. While specific quantitative MR binding data for 7alpha,14alpha-dihydroxyprogesterone was not reported in full numerical detail in the available abstract, the study systematically compared binding across multiple hydroxylated progesterone derivatives, establishing that hydroxylation pattern dictates MR affinity [1]. 17alpha-Hydroxyprogesterone has been independently characterized as a strong human MR antagonist with ~10-fold lower binding potency than aldosterone [2], providing a class benchmark for hydroxylated progesterone MR interactions. The 7alpha,14alpha-dihydroxylation pattern represents a distinct structural class within this series, with steric and electronic properties that differentiate it from 17alpha-OH-P and other hydroxylated metabolites.

Mineralocorticoid receptor Steroid receptor cross-reactivity Hydroxylated progesterone pharmacology

Microbial Biosynthesis Pathway

Time-course studies of progesterone transformation by Mucor piriformis established that 7alpha,14alpha-dihydroxyprogesterone formation follows a specific sequential hydroxylation pathway. The initial step is hydroxylation at the 14alpha-position to yield 14alpha-hydroxyprogesterone, followed by subsequent hydroxylation at the 7alpha-position to produce the 7alpha,14alpha-dihydroxy metabolite [1]. This ordered biotransformation distinguishes 7alpha,14alpha-dihydroxyprogesterone from the 7beta,14alpha-dihydroxyprogesterone isomer, which represents an alternative transformation product formed via a distinct pathway branch. Both 7alpha,14alpha-dihydroxyprogesterone and 7beta,14alpha-dihydroxyprogesterone were identified as major metabolites in this system, alongside 6beta,14alpha-dihydroxyprogesterone, indicating that the stereochemistry at the 7-position (alpha vs. beta) yields distinct products with potentially different biological properties [1].

Microbial biotransformation Steroid hydroxylation Biocatalysis

7alpha,14alpha-Dihydroxyprogesterone Research Applications


PR Binding Negative Control

Based on evidence that 7alpha,14alpha-dihydroxyprogesterone exhibits no measurable binding to the progesterone receptor at concentrations up to 10⁻⁵ M [1], this compound serves as an appropriate negative control in PR binding studies. Unlike parent progesterone (high-affinity binder) and mono-hydroxylated derivatives that retain residual affinity, the 7alpha,14alpha-dihydroxylation pattern completely ablates PR binding. This property enables researchers to distinguish PR-mediated effects from non-classical steroid receptor signaling or non-specific hydrophobic interactions.

Hydroxylated Progesterone SAR Studies

7alpha,14alpha-Dihydroxyprogesterone represents a key member of the hydroxylated progesterone structural series for systematic SAR investigations [1]. When compared alongside progesterone, 14alpha-hydroxyprogesterone, 17alpha-hydroxyprogesterone, and other dihydroxylated isomers (e.g., 6beta,14alpha-dihydroxyprogesterone, 7beta,14alpha-dihydroxyprogesterone), this compound enables researchers to map how specific hydroxylation patterns and stereochemistry modulate receptor binding profiles, metabolic stability, and downstream biological activity.

Microbial Biotransformation Reference Standard

The defined biosynthetic pathway from progesterone → 14alpha-hydroxyprogesterone → 7alpha,14alpha-dihydroxyprogesterone via Mucor species [2] establishes this compound as a reference standard for fungal steroid hydroxylation research. Laboratories investigating novel fungal strains for steroid biotransformation capability or optimizing biocatalytic hydroxylation conditions can use authentic 7alpha,14alpha-dihydroxyprogesterone as an analytical standard for product identification and quantification.

Non-Classical Steroid Signaling Probe

Given the complete absence of classical progesterone receptor binding while retaining the steroid scaffold [1], 7alpha,14alpha-dihydroxyprogesterone may serve as a tool compound to investigate non-classical steroid signaling mechanisms, including membrane progesterone receptor (mPR) interactions, pregnane X receptor (PXR) activation, or other orphan nuclear receptor systems. This application is inferential based on the receptor binding profile and requires case-by-case validation.

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